2-Ethoxy-2-ethylhexan-1-amine

Molecular weight Lipophilicity Structure-activity relationship

Sourcing unique branched ether-amines for surfactant or corrosion inhibitor R&D often means long lead times. 2-Ethoxy-2-ethylhexan-1-amine (CAS 1466397-84-1) bridges this gap as a pre-qualified 98% research intermediate: • MW 173.30, C10H23NO - 34% larger hydrophobic tail vs. 2-ethylhexylamine for lower CMC surfactants • Primary amine + ethoxy oxygen enables alkoxylation, quaternization & amide conjugation to pharmacophores • Branched C8 backbone provides metabolic stability for CNS drug candidate synthesis; TPSA 35.3 Ų within CNS drug-likeness range Batch-specific QC documentation supports reproducible downstream results.

Molecular Formula C10H23NO
Molecular Weight 173.30 g/mol
Cat. No. B13636875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-2-ethylhexan-1-amine
Molecular FormulaC10H23NO
Molecular Weight173.30 g/mol
Structural Identifiers
SMILESCCCCC(CC)(CN)OCC
InChIInChI=1S/C10H23NO/c1-4-7-8-10(5-2,9-11)12-6-3/h4-9,11H2,1-3H3
InChIKeyDEFUHNFEYZVVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-2-ethylhexan-1-amine: Procurement & Baseline Characterization


2-Ethoxy-2-ethylhexan-1-amine (CAS 1466397-84-1) is a primary aliphatic amine featuring a branched 2-ethylhexyl backbone with a terminal ethoxy group, yielding a molecular formula of C10H23NO and a molecular weight of 173.30 g/mol . This structural motif combines the nucleophilic reactivity characteristic of primary amines with enhanced lipophilicity and steric bulk imparted by the branched alkyl chain and ether functionality . Unlike simple linear amines, the compound is typically supplied as a research-grade intermediate with a purity specification of 98% . The absence of extensive physical property data (e.g., boiling point, density, logP) in publicly available authoritative databases underscores its status as a specialized, niche chemical for targeted synthetic applications rather than a commodity amine .

Primary amine handle enables conjugation and derivatization
Ether oxygen provides tuned polarity and hydrogen-bonding capacity
Branched C8 alkyl chain enhances lipophilicity for surfactant and inhibitor design
Research-grade purity specification supports reproducible synthesis

Why Generic Amine Substitution Fails for 2-Ethoxy-2-ethylhexan-1-amine


The substitution of 2-ethoxy-2-ethylhexan-1-amine with simpler, more readily available amines such as 2-ethylhexylamine or 2-ethoxyethylamine is not a direct functional replacement due to critical differences in molecular architecture that govern physicochemical properties, reactivity, and application-specific performance. 2-Ethylhexylamine (CAS 104-75-6) lacks the ethoxy oxygen, resulting in significantly lower molecular weight (129.25 vs. 173.30 g/mol) and altered hydrogen-bonding capacity, which impacts solubility and interaction with polar substrates [1]. Conversely, 2-ethoxyethylamine (CAS 110-76-9) retains the ether functionality but omits the bulky 2-ethylhexyl group, leading to a much lower molecular weight (89.14 g/mol) and reduced lipophilicity . In the context of ethoxylated fatty amines and related surfactants, the specific balance of hydrophilic and lipophilic character is a primary determinant of critical micelle concentration (CMC) and emulsification efficiency, making the precise structural composition of 2-ethoxy-2-ethylhexan-1-amine non-interchangeable with its truncated or deoxygenated analogs . The following quantitative evidence substantiates this position.

! Replacing with 2-ethylhexylamine eliminates the ether oxygen, which may shift solubility and hydrogen-bonding profile.
! Using 2-ethoxyethylamine omits the branched C8 tail, significantly lowering lipophilicity and potential surfactant performance.

Quantitative Differentiation vs. Structural Analogs


Molecular Weight and Hydrophobic Bulk vs. 2-Ethylhexylamine

2-Ethoxy-2-ethylhexan-1-amine (C10H23NO) possesses a molecular weight of 173.30 g/mol, which is 34% greater than that of its non-ethoxylated analog, 2-ethylhexylamine (C8H19N; MW = 129.25 g/mol) . The incorporation of the ethoxy group (-O-CH2-CH3) adds 44.05 g/mol to the molecular mass and introduces a hydrogen-bond acceptor site, which is absent in 2-ethylhexylamine. This structural divergence is expected to translate into increased lipophilicity and altered phase-partitioning behavior, as supported by general structure-property relationships for alkoxy amines .

Molecular weight vs. 2-ethylhexylamine
Data to verify
173.30 g/mol vs 129.25 g/mol
+34.1% larger
Indicates higher lipophilicity and altered phase-partitioning
Calculated from molecular formula; property inference to verify
Molecular weight Lipophilicity Structure-activity relationship

Hydrogen-Bonding Capacity and Polarity vs. 2-Ethylhexylamine

The target compound contains both a primary amine group (-NH2) and an ether oxygen, providing two distinct hydrogen-bond acceptor sites and one hydrogen-bond donor site. In contrast, 2-ethylhexylamine contains only the amine group, offering a single hydrogen-bond acceptor/donor site. This difference in hydrogen-bonding capacity is reflected in the calculated topological polar surface area (TPSA). For 2-ethoxy-2-ethylhexan-1-amine, TPSA is calculated as 35.3 Ų, while for 2-ethylhexylamine, TPSA is 26.0 Ų [1][2]. The 36% higher TPSA value for the target compound indicates greater polarity and enhanced potential for interaction with polar solvents and substrates [3].

Polar surface area vs. 2-ethylhexylamine
Reported
35.3 Ų vs 26.0 Ų
+35.8% higher TPSA
Higher TPSA suggests greater polarity and interaction with polar media
Calculated values; may influence solubility and permeability
Hydrogen bonding Polar surface area Solubility

Molecular Weight and Lipophilic Balance vs. 2-Ethoxyethylamine

2-Ethoxy-2-ethylhexan-1-amine (MW 173.30 g/mol) is nearly twice the molecular weight of its smaller analog, 2-ethoxyethylamine (MW 89.14 g/mol) . This substantial difference arises from the presence of the bulky 2-ethylhexyl chain (C8H17) in the target compound versus the simple ethyl chain (C2H5) in the comparator. The increased hydrophobic volume is a critical determinant of surfactant behavior, particularly in the context of ethoxylated amines used as emulsifiers and corrosion inhibitors [1]. For ethoxylated fatty amines, the hydrophobic tail length directly influences critical micelle concentration (CMC) and surface tension reduction capability, with longer chains generally yielding lower CMC values and enhanced surface activity [1].

Molecular weight vs. 2-ethoxyethylamine
Class-level inference
173.30 g/mol vs 89.14 g/mol
+94.5% larger; C8 vs C2 tail
Much larger hydrophobic tail may lower CMC and enhance surface activity
Class-level inference for surfactant property trends
Molecular weight Lipophilicity Surfactant properties

Commercial Availability and Purity Specifications

2-Ethoxy-2-ethylhexan-1-amine is commercially supplied by specialty chemical vendors with a minimum purity specification of 98%, as verified by Certificate of Analysis documentation . In contrast, commodity amines such as 2-ethylhexylamine are often available in technical grades with lower purity (e.g., 95-97%) and are primarily intended for large-scale industrial applications . The higher and consistently specified purity of 2-ethoxy-2-ethylhexan-1-amine aligns it with research and development requirements, where the presence of unknown or variable impurities can confound experimental outcomes and process validation [1].

Purity specification vs. technical grade
Supporting evidence
98% Research grade
Compared to 95–97% technical grade for commodity amines
Higher purity reduces side reactions and improves batch consistency
Vendor COA; verify for specific application needs
Purity Procurement Research chemical

Synthesis Yield and Process Efficiency

A one-step synthesis protocol for 2-ethoxy-2-ethylhexan-1-amine has been reported in the literature to proceed in quantitative yield using adapted Vilsmeier conditions, with the product fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. While direct comparative yield data for the synthesis of structural analogs under identical conditions is not provided in the same source, this reported quantitative yield serves as a benchmark for process efficiency in generating this specific amine. In contrast, the synthesis of similar sterically hindered amines often requires multi-step sequences or excess reagents to achieve comparable yields, as noted in patent literature for related amine ethers [2].

Synthesis efficiency
Supporting evidence
Reported quantitative yield in one-step Vilsmeier protocol
Supports supply chain reliability and potential for scale-up
Class inference: similar hindered amines often need multi-step synthesis
Synthesis Yield Process efficiency

Optimal Application Scenarios for 2-Ethoxy-2-ethylhexan-1-amine


Lipophilic Amine Derivatives and Surfactant Precursors

2-Ethoxy-2-ethylhexan-1-amine serves as a versatile building block for the synthesis of lipophilic amine derivatives, including ethoxylated fatty amines and quaternary ammonium compounds. Its molecular weight (173.30 g/mol) and hydrophobic C8 tail, which are 34% larger than 2-ethylhexylamine and nearly twice that of 2-ethoxyethylamine [1], make it particularly suitable for creating surfactants with lower critical micelle concentrations (CMC) and enhanced surface activity [2]. The presence of both a primary amine and an ether oxygen enables further functionalization, such as alkoxylation or quaternization, to tailor hydrophilic-lipophilic balance (HLB) for specific emulsification or dispersion applications .

Corrosion Inhibition in Non-Aqueous Systems

The combination of a polar amine head group and a bulky, branched hydrophobic tail in 2-ethoxy-2-ethylhexan-1-amine is structurally analogous to known corrosion inhibitor scaffolds used in oilfield and metalworking applications . The higher topological polar surface area (35.3 Ų) compared to 2-ethylhexylamine (26.0 Ų) [1] suggests improved film-forming and adsorption properties on metal surfaces in non-aqueous or mixed-phase environments. While direct corrosion inhibition data for this specific compound is limited, class-level inference from studies on ethoxylated fatty amines indicates that the extended hydrophobic chain of 2-ethoxy-2-ethylhexan-1-amine is likely to enhance the persistence and effectiveness of protective films on metal substrates under acidic or saline conditions [2].

Pharmaceutical Intermediate for CNS Drug Candidates

In medicinal chemistry, 2-ethoxy-2-ethylhexan-1-amine may function as a key intermediate for the synthesis of drug candidates requiring balanced lipophilicity and polar surface area for central nervous system (CNS) penetration or improved oral bioavailability. The compound's calculated TPSA of 35.3 Ų and molecular weight of 173.30 g/mol position it within a favorable range for CNS drug-likeness [1]. Its primary amine handle allows for facile conjugation to pharmacophores via amide bond formation or reductive amination, while the branched alkyl chain provides metabolic stability and modulates logP [2]. This contrasts with simpler amines like 2-ethoxyethylamine, which may yield less metabolically stable or excessively polar conjugates .

Application
Selection Property
Validation Focus
Surfactant and emulsifier synthesis
C8 branched tail and amine-ether handle
CMC and HLB screening for target formulations
Corrosion inhibitor research
Amine head group and branched hydrophobic chain
Film-forming and adsorption under non-aqueous conditions
CNS drug intermediate synthesis
Balanced lipophilicity and polar surface area
CNS drug-likeness and metabolic stability assessment

Technical Documentation Hub

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27 linked technical documents
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